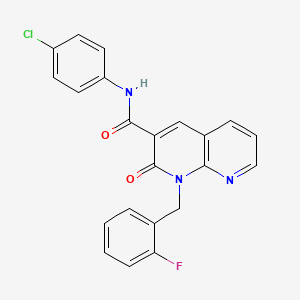

4-(3-chlorophenyl)-2-(3-nitrophenyl)-1,2-dihydro-3H-pyrazol-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

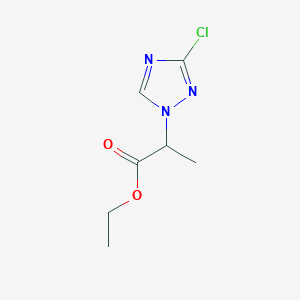

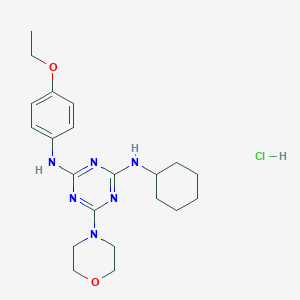

The compound “4-(3-chlorophenyl)-2-(3-nitrophenyl)-1,2-dihydro-3H-pyrazol-3-one” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms. They are known for their various pharmaceutical applications .

Molecular Structure Analysis

The molecular structure of “4-(3-chlorophenyl)-2-(3-nitrophenyl)-1,2-dihydro-3H-pyrazol-3-one” would consist of a pyrazole ring substituted with a 3-chlorophenyl group at the 4-position and a 3-nitrophenyl group at the 2-position .

Chemical Reactions Analysis

The chemical reactions of “4-(3-chlorophenyl)-2-(3-nitrophenyl)-1,2-dihydro-3H-pyrazol-3-one” would depend on the specific conditions and reagents used. Pyrazole derivatives are known to undergo various reactions, including oxidation, reduction, and substitution reactions .

Scientific Research Applications

Synthesis and Characterization

4-(3-chlorophenyl)-2-(3-nitrophenyl)-1,2-dihydro-3H-pyrazol-3-one and its derivatives are synthesized using various methods including microwave-assisted synthesis, which has been found to be efficient, environmentally friendly, and offering higher yields in shorter reaction times. These compounds have been characterized using spectroscopic techniques such as FTIR, NMR, and mass spectrometry, providing insights into their structural and electronic properties (Ravula et al., 2016).

Antimicrobial Activity

Several studies have explored the antimicrobial properties of pyrazole derivatives. Compounds with 4-nitrophenyl, 3-nitrophenyl, and other moieties have shown significant inhibitory activity against both Gram-positive and Gram-negative bacteria, as well as fungi. This highlights the potential of these compounds in developing new antimicrobial agents (Sanjeeva Reddy et al., 2010).

Anti-inflammatory and Antibacterial Agents

Pyrazoline derivatives have demonstrated notable in vivo antiinflammatory and in vitro antibacterial activities. Molecular docking studies, along with biological data, suggest that these compounds could serve as templates for developing new antiinflammatory drugs. Some of these compounds have been predicted to have promising drug score profiles, which could be beneficial for further pharmaceutical development (Ravula et al., 2016).

Anticancer Potential

Pyrazole derivatives, including 4-(3-chlorophenyl)-2-(3-nitrophenyl)-1,2-dihydro-3H-pyrazol-3-one, have been investigated for their anticancer properties. Docking studies and other analyses suggest that these compounds might exhibit negative responses against certain cancer-related enzymes or receptors, making them potential candidates for anticancer drug development (Thomas et al., 2019).

Electroluminescent Properties

Some pyrazoline derivatives show efficient photoluminescence, making them good candidates for use in organic electroluminescent devices (OELDs). Research has indicated that these compounds can function as effective blue light-emitting materials for OELDs, which opens up possibilities for their application in the development of display and lighting technologies (Lu et al., 2000).

Mechanism of Action

The mechanism of action of “4-(3-chlorophenyl)-2-(3-nitrophenyl)-1,2-dihydro-3H-pyrazol-3-one” would depend on its specific biological activity. Pyrazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, antimalarial, anticancer, antiallergic, antihypertensive, anti-inflammatory, and antipsychotic activities .

Future Directions

The future directions for the study of “4-(3-chlorophenyl)-2-(3-nitrophenyl)-1,2-dihydro-3H-pyrazol-3-one” would depend on its specific biological activities and potential applications. Given the wide range of biological activities exhibited by pyrazole derivatives, this compound could be a potential candidate for further study in various fields of medicinal chemistry .

properties

IUPAC Name |

4-(3-chlorophenyl)-2-(3-nitrophenyl)-1H-pyrazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClN3O3/c16-11-4-1-3-10(7-11)14-9-17-18(15(14)20)12-5-2-6-13(8-12)19(21)22/h1-9,17H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCMRNYAEGGOWCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=CNN(C2=O)C3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-chlorophenyl)-2-(3-nitrophenyl)-1,2-dihydro-3H-pyrazol-3-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide](/img/structure/B2576050.png)

![2-(((tert-Butoxycarbonyl)amino)methyl)bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B2576051.png)

![Methyl 2-[[(Z)-3-[4-[(2-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enoyl]amino]benzoate](/img/structure/B2576053.png)

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2576055.png)

![2-(8-(2,4-dimethoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2576068.png)